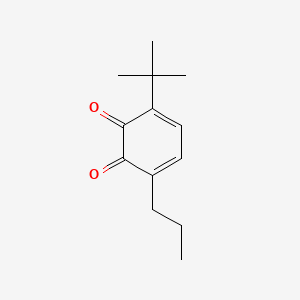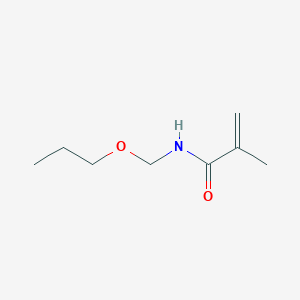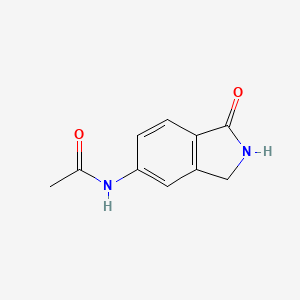
Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI) is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.20318 g/mol . It is also known by its IUPAC name, (2-ethoxypyridin-3-yl) N-methylcarbamate . This compound is characterized by its pyridine ring substituted with an ethoxy group and a carbamate ester functional group.
Vorbereitungsmethoden
The synthesis of Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI) typically involves the reaction of 2-ethoxypyridine-3-ol with methyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethoxy group or the carbamate ester can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate ester functional group can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways and physiological processes.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI) can be compared with other similar compounds, such as:
Carbamic acid, methyl-, 2-methoxy-3-pyridyl ester: Similar structure but with a methoxy group instead of an ethoxy group.
Carbamic acid, methyl-, 2-propoxy-3-pyridyl ester: Similar structure but with a propoxy group instead of an ethoxy group.
The uniqueness of Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI) lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H12N2O3 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
(2-ethoxypyridin-3-yl) N-methylcarbamate |
InChI |
InChI=1S/C9H12N2O3/c1-3-13-8-7(5-4-6-11-8)14-9(12)10-2/h4-6H,3H2,1-2H3,(H,10,12) |
InChI-Schlüssel |
KLIUIEHLDVAFLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC=N1)OC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,4R)-4-[(2S,7S,8R,9S)-7-Hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13834878.png)
![5H-Indeno[5,6-d]oxazole](/img/structure/B13834883.png)

![N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13834892.png)





![1,3-Dioxolo[4,5-e][1,3,2]dioxaphosphepin, tetrahydro-2,2-dimethyl-4,4,6,8,8-pentaphenyl-, (3aS,8aS)-](/img/structure/B13834939.png)

![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B13834953.png)


